molecular formula C18H20F3NS B12105461 (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine

Cat. No.: B12105461
M. Wt: 339.4 g/mol
InChI Key: NXCRBINSWPPNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is a complex organic compound characterized by the presence of benzyl, trifluoromethylsulfanyl, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 2-trifluoromethylsulfanyl-ethylamine under basic conditions to form the intermediate (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-amine. This intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine:

Uniqueness

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C18H20F3NS

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine

InChI

InChI=1S/C18H20F3NS/c1-14-6-5-9-16(10-14)12-22-17(13-23-18(19,20)21)11-15-7-3-2-4-8-15/h2-10,17,22H,11-13H2,1H3

InChI Key

NXCRBINSWPPNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(CC2=CC=CC=C2)CSC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.